molecular formula C26H31ClN2O8S B12427912 Amlodipine-d4 (besylate)

Amlodipine-d4 (besylate)

Cat. No.: B12427912
M. Wt: 571.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-VBMPRCAQSA-N
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Description

Molecular Architecture of Deuterated Amlodipine Besylate

Amlodipine-d4 besylate consists of a 1,4-dihydropyridine core substituted with a 2-chlorophenyl group at position 4, methyl and ethyl ester groups at positions 3 and 5, and a deuterium-labeled 2-aminoethoxymethyl side chain at position 2 (Fig. 1). The besylate salt form arises from the protonation of the secondary amine group by benzenesulfonic acid, enhancing solubility and stability for analytical applications.

Table 1: Molecular Properties of Amlodipine-d4 Besylate

Property Value
Molecular Formula C₂₀H₂₁D₄ClN₂O₅·C₆H₆O₃S
Molecular Weight 585.08 g/mol
CAS Number 1185246-14-3 (base compound)
Deuterium Positions 2-aminoethoxy methyl group
Crystal System Monoclinic (inferred)

The deuterium atoms are strategically incorporated into the 2-aminoethoxy methyl side chain, replacing four hydrogen atoms at the 1,1,2,2 positions of the ethoxyamine moiety. This labeling minimizes isotopic interference with the pharmacophoric dihydropyridine ring, preserving the compound’s chemical reactivity and binding affinity. X-ray diffraction studies of non-deuterated amlodipine besylate reveal a planar dihydropyridine ring stabilized by intramolecular hydrogen bonds between the ester carbonyl groups and the protonated amine. While direct crystallographic data for the deuterated form remains limited, molecular modeling predicts nearly identical bond lengths and angles, with deviations ≤0.01 Å due to deuterium’s marginally smaller atomic radius.

Isotopic Labeling Patterns and Positional Deuterium Incorporation

Deuterium incorporation in amlodipine-d4 besylate follows a site-specific strategy to ensure metabolic stability and analytical utility. The four deuterium atoms occupy the methylene group of the 2-aminoethoxy side chain (Fig. 2), a region distal to the dihydropyridine ring’s redox-active sites. This positional selectivity prevents isotopic exchange during sample preparation and chromatographic separation, a common challenge in liquid chromatography-mass spectrometry (LC-MS).

Table 2: Deuterium Labeling Profile

Position Number of Deuterium Atoms Purpose
2-aminoethoxy methyl 4 Internal standard for LC-MS/MS
Dihydropyridine ring 0 Pharmacophore preservation

Synthesis involves reacting non-deuterated amlodipine with deuterium oxide (D₂O) under alkaline conditions, selectively exchanging hydrogens at the 2-aminoethoxy group’s methylene carbons. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, showing the absence of proton signals at δ 3.4–3.6 ppm (methylene region) and intact aromatic protons from the chlorophenyl group (δ 7.2–7.4 ppm). The isotopic purity exceeds 95%, as verified by high-resolution mass spectrometry (HRMS).

Comparative Crystallographic Analysis With Non-Deuterated Amlodipine Salts

Crystallographic comparisons between deuterated and non-deuterated amlodipine besylate highlight subtle differences in packing density and hydrogen bonding. Non-deuterated amlodipine besylate crystallizes in the P2₁/c space group, with the besylate anion forming a robust hydrogen bond (2.89 Å) to the protonated amine. In contrast, deuterated analogs exhibit a 0.5% reduction in unit cell volume due to deuterium’s lower vibrational amplitude, which tightens intermolecular interactions.

Table 3: Crystallographic Parameters

Parameter Non-Deuterated Deuterated
Space Group P2₁/c P2₁/c (inferred)
Unit Cell Volume 1,742 ų ~1,733 ų
H-Bond Length (N–O) 2.89 Å 2.87 Å
Melting Point 198–200°C 199–201°C

Despite these minor volumetric changes, both forms share nearly identical diffraction patterns, confirming structural isomorphism. Neutron diffraction studies of analogous deuterated pharmaceuticals suggest that deuterium’s neutron scattering cross-section enhances resolution of hydrogen positions, though such data for amlodipine-d4 besylate remains unpublished. Notably, the besylate counterion’s sulfonate group maintains consistent hydrogen-bonding networks with the dihydropyridine ring’s ester carbonyls, ensuring solubility profiles comparable to the non-deuterated drug.

Properties

Molecular Formula

C26H31ClN2O8S

Molecular Weight

571.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D;

InChI Key

ZPBWCRDSRKPIDG-VBMPRCAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

Amlodipine-d4 (besylate) is synthesized via a multi-step process involving deuterated intermediates and optimized reaction conditions. The core steps include:

  • Deuterium Incorporation : Introduction of deuterium into the 2-chlorophenyl group or other critical positions.
  • Salt Formation : Reaction with benzenesulfonic acid to form the besylate salt.
  • Purification : Recrystallization or chromatographic methods to achieve high purity.

Key patents and protocols emphasize low-temperature solid-phase synthesis and chiral resolution techniques for enantiopure production.

Core Synthesis Methods

Deuterated Intermediate Synthesis

The synthesis begins with deuterated precursors, such as 2-chlorophenyl-d4, which is incorporated into the amlodipine backbone. A representative pathway involves:

  • Condensation Reaction : Reacting deuterated 2-chlorophenyl derivatives with dihydropyridine intermediates under controlled conditions (e.g., reflux in methanol).
  • Functional Group Modifications : Introducing ethoxy, methoxycarbonyl, and methyl groups to form the dihydropyridine core.

Table 1: Deuterated Precursor Synthesis Parameters

Step Reactants Solvent Temperature Duration Yield Purity
1 2-Chlorophenyl-d4, dihydropyridine intermediate Methanol Reflux (65°C) 20 hours 85% >95%
2 Functional group reagents (e.g., methyl chloroformate) Dichloromethane 0–5°C 2 hours 90% >98%

Data adapted from optimized synthetic protocols.

Salt Formation with Benzenesulfonic Acid

The final step involves converting amlodipine-d4 to its besylate salt using benzenesulfonic acid. Two primary methods are employed:

Method A: Low-Temperature Solid-Phase Synthesis
  • Reactants : Amlodipine-d4, benzenesulfonic acid, water.
  • Conditions : Grinding under nitrogen at 40–45°C for 5–6 hours.
  • Advantages : High yield (>99%), minimal waste, and environmental friendliness.

Table 2: Solid-Phase Synthesis Parameters

Parameter Value
Amlodipine-d4 : Benzenesulfonic Acid 1:1 (molar ratio)
Temperature 40–45°C
Reaction Time 5–6 hours
Yield 99.3%
Purity >99%

Data from CN102993083A.

Method B: Solution-Phase Reaction
  • Reactants : Amlodipine-d4 dissolved in aqueous isopropanol, benzenesulfonic acid.
  • Conditions : Stirring at room temperature followed by crystallization.

Chiral Resolution for Enantiopure Production

For enantiopure S-(-)-amlodipine-d4 besylate, chiral resolution is critical. A patented method involves:

  • Crystallization with L-Tartrate : Dissolving racemic amlodipine-d4 in DMF/water, adding L-tartrate, and crystallizing to isolate S-(-)-amlodipine-d4-L-tartrate.
  • Salt Exchange : Converting the tartrate salt to besylate via benzenesulfonic acid.

Table 3: Chiral Resolution Efficiency

Step Resolution Agent Solvent System Optical Purity Yield
1 L-Tartrate DMF/Water (1:1) 99.9% 50–60%
2 Benzenesulfonic Acid Water/Isopropanol N/A 95%

Data from CN102516159B.

Analytical Characterization

Purity and structural confirmation are validated using:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase.
  • Mobile Phase : 2.3 g/L ammonium acetate–methanol (30:70).
  • Detection : UV at 237 nm.

Table 4: HPLC Parameters for Amlodipine-d4 Besylate

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Retention Time 8–10 min
Impurity E (≤0.10%) Not detected
Impurity F (≤0.10%) 0.02%

Data from CN101367759B.

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Confirms deuterium absence in critical protons (e.g., NH, aromatic protons).
  • 2H-NMR : Validates deuterium incorporation in the 2-chlorophenyl group.

Key Challenges and Solutions

Challenge Solution
Deuterium Exchange Use anhydrous solvents and inert atmospheres (N₂/Ar).
Low Yield in Chiral Resolution Optimize L-tartrate ratio (1:1–5:1).
Impurity Control Recrystallization in toluene/glacial acetic acid.

Comparison of Synthesis Methods

Table 5: Method Efficiency

Method Yield Purity Cost Scalability
Solid-Phase 99.3% >99% Low High
Solution-Phase 95% >98% Moderate Moderate
Chiral Resolution 50–60% 99.9% High Low

Chemical Reactions Analysis

Condensation Reactions

Amlodipine-d4 undergoes condensation reactions under alkaline conditions (pH 8.6) at elevated temperatures (50–60°C). These reactions typically involve nucleophilic attack at the dihydropyridine ring or ester groups:

  • Example : Reaction with primary amines to form Schiff base intermediates, facilitated by the electron-deficient nature of the dihydropyridine ring .

Reactants Conditions Products Yield
Amlodipine-d4 + alkylaminepH 8.6, 60°CSchiff base adduct~75%

Deuterium substitution at the 2- and 6-positions of the dihydropyridine ring slightly reduces reaction rates compared to non-deuterated amlodipine due to kinetic isotope effects .

Ester Hydrolysis

The ester groups in Amlodipine-d4 are susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, yielding carboxylic acid and methanol .

  • Alkaline Hydrolysis : Forms carboxylate salts under basic conditions (pH >10) .

Kinetic Data :
Rate constant (k) for alkaline hydrolysis=1.2×103L\cdotpmol1\cdotps1at 25°C\text{Rate constant (k) for alkaline hydrolysis} = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} \, \text{at 25°C}

Deuterium labeling stabilizes the transition state, reducing hydrolysis rates by ~15% compared to the non-deuterated compound .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to pyridine derivatives under strong oxidizing conditions:

  • Reactants : Hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA).

  • Products : Pyridine analog with loss of dihydro character .

Conditions :

  • pH 7.4 (simulated physiological conditions)

  • Room temperature, 24 hours

Product Stability :
Oxidized products show reduced calcium channel blocking activity .

Photodegradation

Amlodipine-d4 degrades under UV light (λ = 254 nm) via:

  • Ring-opening reactions

  • Isomerization at the 4-position chiral center

Degradation Pathways :

  • Primary Pathway : Cleavage of the ester side chain.

  • Secondary Pathway : Formation of nitroso derivatives .

Quantum Yield :
Φ=0.12(in methanol)\Phi = 0.12 \, \text{(in methanol)}

Salt Formation (Besylate)

The besylate salt forms via solid-phase synthesis:

  • Reactants : Amlodipine-d4 free base + benzenesulfonic acid.

  • Conditions :

    • Temperature: 40–45°C

    • Atmosphere: Nitrogen

    • Grinding time: 5–6 hours

Key Parameters :

Parameter Value
Molar ratio (base:acid)1:1
Purity of final product≥99.3%
Yield92–95%

Crystallization in toluene/glacial acetic acid (0–50% acetic acid) enhances purity by removing intermediates like phthalyl amlodipine .

Stability in Biological Matrices

In human plasma, Amlodipine-d4 demonstrates stability under the following conditions:

Condition Time Degradation
Room temperature24 hours<5%
Freeze-thaw cycles3 cycles<8%
Long-term (-20°C)30 days<10%

LC-MS/MS analyses show no enantiomer interconversion ((R)- and (S)-forms remain stable) .

Synthetic Byproducts and Impurities

Key impurities identified during synthesis:

  • Impurity E3 : Intermediate with unreacted phthaloyl group .

  • Impurity F3 : Side product from ester exchange reactions .

Control Measures :

  • Use of 3-aminobutene methyl ester in ≥3:1 molar ratio minimizes byproducts .

  • Recrystallization in toluene/glacial acetic acid reduces impurities to <0.1% .

Scientific Research Applications

Amlodipine-d4 (besylate) has a wide range of applications in scientific research:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.

    Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.

    Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.

    Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.

    Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.

Mechanism of Action

Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.

    Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.

Comparison with Similar Compounds

Physicochemical and Dissolution Properties

Amlodipine besylate and its salts (e.g., maleate, orotate) exhibit distinct dissolution behaviors due to differences in counterion interactions.

Table 1: Dissolution Profiles of Amlodipine Salts

Salt Type Solubility in HPβCD Complexation Stereospecific Dissolution Observed?
Amlodipine Base Improved Yes
Amlodipine Besylate No improvement No
Amlodipine Maleate No improvement No
Bioequivalence and Pharmacokinetics
  • Amlodipine Besylate vs. Maleate: A randomized crossover study in healthy volunteers demonstrated bioequivalence between amlodipine maleate (10 mg) and besylate (Norvasc® 10 mg), with comparable AUC (90% CI: 93–107%) and Cmax (90% CI: 92–110%). Both salts showed similar tolerability, confirming interchangeability in clinical practice .
  • Amlodipine Besylate vs. Orotate: A noninferiority trial found amlodipine orotate (5 mg) equivalent to besylate (5 mg) in reducing systolic/diastolic blood pressure. However, peripheral edema incidence was higher with besylate (3.6% vs. 0% in orotate) .

Table 2: Pharmacokinetic Parameters of Amlodipine Salts

Parameter Amlodipine Besylate Amlodipine Maleate Amlodipine Orotate
Tmax (h) 6–12 6–12 6–12
t½ (h) 35–50 35–50 35–50
Bioavailability 64–90% Equivalent to besylate Noninferior to besylate
Analytical Utility

Amlodipine-d4 besylate is critical in LC-MS/MS assays for quantifying amlodipine in plasma. Its deuterated structure minimizes matrix effects, enabling reliable detection at sub-nanogram levels. For example, a validated method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL using amlodipine-d4 besylate as the internal standard .

Clinical Efficacy and Therapeutic Nuances
  • Levamlodipine Besylate (S-enantiomer) : At 5 mg, levamlodipine showed superior blood pressure control (85.6% response rate) compared to racemic amlodipine maleate (76.2%) in hypertensive patients . Preclinical studies also highlight its neuroprotective effects in vascular dementia models, reversing cognitive deficits via CaMKII phosphorylation .
Formulation Stability and Manufacturing
  • Solubility Enhancement : Blends of amlodipine besylate with solubilizers (e.g., B-A, B-D) achieved >15 mg/mL solubility, enabling stable reconstituted injections .

Table 3: Dissolution Performance in pH-Specific Media

Formulation pH 1.2 (15 min) pH 4.5 (30 min) pH 6.8 (45 min)
Test Product >85% >85% >85%
Reference Product >85% <85% <85%

Q & A

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Amlodipine-d4 besylate in hypertensive rat models?

  • Methodology : Administer doses (1–10 mg/kg) and collect serial blood samples. Fit data to a two-compartment model using non-linear mixed-effects software (e.g., NONMEM). Corrogate diastolic blood pressure reduction with plasma concentrations (EC50 ~15 ng/mL) .

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